
2-(N-Methylanilino)ethanol
Overview
Description
2-(N-Methylanilino)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9274. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-(N-Methylanilino)ethanol can be synthesized through the hydroxylation of N-methylaniline with ethylene oxide. The process involves adding N-methylaniline to a reaction vessel, heating it to around 130°C, and replacing the air with nitrogen. Ethylene oxide is then introduced in batches at a temperature of 150-152°C under a pressure of about 0.3 MPa .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in large reactors with precise temperature and pressure controls to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(N-Methylanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions[][3].
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives[][3].
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-(N-Methylanilino)ethanol serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. For instance, it can be used to synthesize derivatives that are useful in pharmaceuticals and agrochemicals .
Mass Spectrometry
Study of Rearrangement Mechanisms
Recent studies have highlighted the role of this compound in mass spectrometry, particularly regarding its nitrogen-oxygen Smiles rearrangement. This rearrangement occurs when the compound is deprotonated and subjected to collisional activation, leading to the formation of phenoxide ions. Such reactions have been studied using advanced mass spectrometric techniques, including Orbitrap Lumos mass spectrometry. The findings indicate that this compound can undergo significant fragmentation pathways that are crucial for understanding its chemical behavior and potential applications in analytical chemistry .
Therapeutic Potential
Pharmaceutical Applications
Research has indicated that derivatives of this compound may possess biological activity that could be harnessed for therapeutic purposes. For example, compounds derived from this ethanolamine structure have been explored for their potential immunomodulatory effects. The modification of the amino group can lead to variations that may enhance efficacy in drug formulations .
Environmental and Safety Considerations
Toxicological Assessments
The safety profile of this compound has been evaluated in various studies. It is noted to have low acute toxicity via oral and dermal routes, with no significant genotoxic effects observed in standard assays. However, it is classified as an eye irritant, necessitating careful handling during synthesis and application .
Mechanism of Action
The mechanism of action of 2-(N-Methylanilino)ethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. It can also participate in oxidation-reduction reactions, altering the oxidation state of other molecules. These interactions are crucial in its applications in chemical synthesis and industrial processes .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: Similar in structure but lacks the hydroxyl group.
2-Anilinoethanol: Similar but without the methyl group on the nitrogen atom.
N-Methyl-N-phenylethanolamine: Similar but with different substituents on the nitrogen atom.
Uniqueness
2-(N-Methylanilino)ethanol is unique due to the presence of both a hydroxyl group and a methyl group on the nitrogen atom. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its solubility in various solvents and its reactivity make it a valuable compound in both research and industrial applications .
Biological Activity
2-(N-Methylanilino)ethanol, also known as N-(2-hydroxyethyl)-N-methylaniline, is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₉H₁₃NO
- Molecular Weight : 151.208 g/mol
- Density : 1.06 g/cm³
- Melting Point : 77 °C
- Boiling Point : 262.2 °C at 760 mmHg
- CAS Number : 93-90-3
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. While specific mechanisms are still under investigation, several studies suggest that the compound may exhibit:
- Antioxidant Activity : It has been shown to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate potential inhibition of certain enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from damage in various models of neurodegeneration.
Biological Activity Data
Biological Activity | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenging of free radicals | |
Enzyme Inhibition | Inhibition of metabolic enzymes | |
Neuroprotection | Protection against neuronal damage |
Case Study 1: Antioxidant Properties
A study conducted by researchers at examined the antioxidant capacity of this compound in vitro. The results demonstrated a significant reduction in oxidative stress markers in cell cultures treated with the compound compared to controls.
Case Study 2: Enzyme Interaction
Research published in explored the inhibitory effects of the compound on cytochrome P450 enzymes. The findings indicated that this compound could modulate drug metabolism, suggesting implications for pharmacokinetics and drug interactions.
Case Study 3: Neuroprotective Effects
In a study focused on neurodegenerative diseases, reported that treatment with this compound resulted in improved survival rates of neuronal cells under stress conditions. The mechanism was hypothesized to involve modulation of apoptotic pathways.
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Toxicological evaluations indicate that the compound may pose certain risks, particularly regarding skin and eye irritation (hazard symbols Xi) and potential carcinogenic effects under specific conditions. Proper handling and usage guidelines are recommended to mitigate risks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2-(N-Methylanilino)ethanol, and how can reaction efficiency be improved?
The synthesis of derivatives like ethyl 2-(N-methylanilino)acetoacetate () involves refluxing ethyl 2-bromoacetoacetate with N-methylaniline in 95% ethanol for 5.5 hours, achieving a 76% yield. Key steps include:
- Solvent choice : Ethanol is ideal due to its polarity and ability to dissolve both reactants.
- Purification : Post-reaction, the crude product is dissolved in ether and washed with 1 N HCl (4×75 mL) to remove unreacted amines, followed by NaHCO₃ (1×50 mL) to neutralize acidic impurities. Drying over MgSO₄ and vacuum distillation yields the pure compound.
- Yield optimization : Increasing reaction time or molar excess of N-methylaniline may improve yields, but stoichiometric excess beyond 2:1 (N-methylaniline:halide) risks side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
Critical characterization methods include:
- ¹H NMR ():
- A singlet at δ 3.04 ppm corresponds to the N-methyl group.
- A triplet at δ 1.10 ppm (J = 7.5 Hz) and quartet at δ 4.11 ppm (J = 7.5 Hz) indicate the ethyl ester group.
- Aromatic protons appear as a multiplet between δ 6.50–7.38 ppm.
- IR spectroscopy ():
- Absorbance at 6.05 µm (C=O stretch) and 6.70 µm (N–H bend) confirms functional groups.
- Mass spectrometry ():
- Electron impact spectra show fragments at m/z 235 (molecular ion), 189 (loss of CH₂COOEt), and 118 (aniline derivative).
Advanced Research Questions
Q. How does the N-methyl substituent influence the nitrogen-oxygen Smiles rearrangement in this compound under collision-induced dissociation (CID)?
The N-methyl group prevents charge localization on nitrogen, forcing deprotonation to occur at the hydroxyl oxygen. During CID, the anion undergoes a five-membered ring rearrangement to form a phenoxide ion (C₆H₅O⁻, m/z 93.0343). This mechanism is confirmed by isotopic labeling (¹⁸O), where the phenoxide fragment shifts to m/z 95.0385 . Substituents larger than methyl (e.g., ethyl) reduce rearrangement efficiency due to steric hindrance .
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for this compound derivatives as PS II inhibitors?
highlights conflicting SAR trends:
- Substituent size vs. hydrophobicity : For N-methylanilino derivatives, smaller substituents enhance activity, while hydrophobicity dominates in anilino/benzylamino analogs.
- Methodological resolution :
- Kinetic binding assays : Compare inhibitor binding rates to D1 peptide variants.
- Computational modeling : Use DFT to analyze H-bonding interactions between substituents and target sites.
- Meta-analysis : Correlate substituent parameters (e.g., π-hydrophobicity, steric bulk) across diverse analogs to identify dominant factors.
Q. What role does this compound play in synthesizing heterocyclic systems, and how are reaction conditions tailored for specific products?
As a synthon ( ), it facilitates:
- Thiazole derivatives ( ): React with thioureas or α-haloketones under basic conditions (e.g., KOH/EtOH). Substituents on the aniline ring direct regioselectivity; electron-withdrawing groups (e.g., Cl) enhance electrophilic substitution at the 4-position.
- Macrocycle formation : Use Suzuki-Miyaura coupling to integrate chromone moieties into larger architectures. Microwave-assisted synthesis (100°C, 30 min) improves yield compared to traditional reflux .
Q. How can isotopic labeling and tandem mass spectrometry validate reaction mechanisms in gas-phase rearrangements?
As demonstrated for the Smiles rearrangement ( ):
- ¹⁸O labeling : Synthesize this compound-¹⁸O and subject it to CID. The phenoxide fragment shifts from m/z 93.0343 to 95.0385, confirming oxygen involvement.
- MS/MS fragmentation : Compare dissociation pathways of labeled vs. unlabeled ions to map hydrogen/deuterium exchange sites.
- Energy-resolved CID : Vary collision energy to identify transition states and intermediate species.
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in substituent effects between this compound derivatives and related analogs?
Contradictions arise when comparing substituent impacts across structural classes (e.g., N-methylanilino vs. benzylamino derivatives). Strategies include:
- Systematic variation : Synthesize a homologous series with incremental substituent changes (e.g., –CH₃, –CF₃, –OCH₃) to isolate electronic/steric effects.
- Cross-validation : Use multiple assays (e.g., inhibitory activity, fluorescence quenching) to confirm trends.
- Multivariate regression : Apply QSAR models to quantify contributions of hydrophobicity, polarity, and steric parameters .
Q. Methodological Best Practices
Q. What precautions are critical when handling this compound in laboratory settings?
While no formal hazard classification exists (), recommended practices include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Properties
IUPAC Name |
2-(N-methylanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(7-8-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZJXNVVJKISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059094 | |
Record name | Ethanol, 2-(methylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-90-3 | |
Record name | 2-(Methylphenylamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(N-Methylanilino)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(methylphenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(methylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-methylanilino)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLMETHYL ETHANOL AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48PV5540EO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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